molecular formula C17H15N3O B12495662 N-[4-(quinoxalin-2-yl)phenyl]propanamide

N-[4-(quinoxalin-2-yl)phenyl]propanamide

Cat. No.: B12495662
M. Wt: 277.32 g/mol
InChI Key: DWCAEHNZXUQPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Quinoxalin-2-yl)phenyl]propanamide is a chemical compound featuring a quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This derivative is supplied For Research Use Only and is intended for laboratory studies, not for diagnostic or therapeutic applications. Quinoxaline derivatives are extensively investigated in oncology research for their antiproliferative properties. Compounds based on the quinoxaline scaffold have demonstrated promising activity against various human cancer cell lines, including HCT-116 (colorectal) and MCF-7 (breast) cells, with some derivatives exhibiting potency comparable to reference drugs like doxorubicin . The primary research value of this compound lies in its potential as a key intermediate or target structure for developing novel anticancer agents. The quinoxaline core acts as an effective pharmacophore that can be engineered to interact with specific biological targets. Related compounds have shown mechanisms of action involving the inhibition of crucial enzymes, such as receptor tyrosine kinases and thymidylate synthase (hTS) . Targeting the allosteric site of hTS, for example, represents a modern strategy to inhibit DNA synthesis in cancer cells selectively and overcome limitations associated with traditional active-site inhibitors . Furthermore, the structural motif of a quinoxaline linked to a phenyl ring via an amide bond is common in designing inhibitors for enzymes like Matrix Metalloproteinases (MMPs), which play a pivotal role in cancer metastasis . Researchers can utilize this compound as a building block to explore structure-activity relationships or to synthesize more complex peptidomimetic compounds for screening against these and other biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-(4-quinoxalin-2-ylphenyl)propanamide

InChI

InChI=1S/C17H15N3O/c1-2-17(21)19-13-9-7-12(8-10-13)16-11-18-14-5-3-4-6-15(14)20-16/h3-11H,2H2,1H3,(H,19,21)

InChI Key

DWCAEHNZXUQPLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Preclinical Biological Evaluation of N 4 Quinoxalin 2 Yl Phenyl Propanamide and Analogues

In Vitro Antiproliferative Activity

The evaluation of the anticancer properties of N-[4-(quinoxalin-2-yl)phenyl]propanamide and its analogues has been a key area of research. These studies primarily involve assessing their ability to inhibit the growth of various human cancer cell lines.

Assessment in Human Cancer Cell Lines (e.g., HCT-116, MCF-7, PC-3, HepG2, A549)

A number of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which are analogues of this compound, have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. mdpi.com The cell lines tested include prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF-7). mdpi.com The results indicated a broad spectrum of activity for most of the tested compounds. mdpi.com

Similarly, other quinoxaline (B1680401) derivatives have been tested against various cancer cell lines. For instance, sulfono-hydrazide and benzo-hydrazide derivatives of quinoxaline were evaluated against lung cancer cells (A549), breast adenocarcinoma cells (MCF-7), and colon cancer cells (HCT-116). mdpi.com Another study investigated the effects of different quinoxaline derivatives on HCT116 human colon carcinoma, HepG2 liver hepatocellular carcinoma, and MCF-7 human breast adenocarcinoma cell lines. researchgate.net

The antiproliferative activity of these compounds is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, one study reported that a series of eleven new N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed a wide range of activity against PC-3, HCT-116, and MCF-7 cell lines. mdpi.com In another study, four quinoxaline compounds were tested against liver cancer cells (HepG2) and prostate cancer cells (PC-3), with two compounds showing significant anti-proliferative effects against PC-3 cells with IC50 values of 4.11 and 2.11 µM. tandfonline.comnih.gov

Furthermore, a series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives were assessed for their cytotoxic activity against human SMMC-7721, K562, KB, A549, and PC-3 cell lines under hypoxic conditions. nih.gov One of these compounds, 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide, demonstrated good hypoxic cytotoxic activity against all five cell lines, with IC50 values of 0.76, 0.92, 0.53, 4.91, and 2.25 μM, respectively. nih.gov

Antiproliferative Activity of Quinoxaline Analogues

Compound/AnalogueCell LineReported Activity (IC50)Source
Quinoxaline Compound IIIPC-34.11 µM tandfonline.comnih.gov
Quinoxaline Compound IVPC-32.11 µM tandfonline.comnih.gov
Compound 18 (benzo-hydrazide derivative)MCF-722.11 ± 13.3 μM mdpi.com
Compound 17 (sulfono-hydrazide derivative)A54946.6 ± 7.41 μM mdpi.com
Compound 17 (sulfono-hydrazide derivative)HCT-11648 ± 8.79 μM mdpi.com
Compound 6k (N-alkyl propanamide analogue)MCF-76.93 ± 0.4 µM mdpi.com
Compound 6k (N-alkyl propanamide analogue)HCT-1169.46 ± 0.7 µM mdpi.com
Compound 4m (quinoxalin derivative)A5499.32 ± 1.56 μM nih.gov
Compound 4b (quinoxalin derivative)A54911.98 ± 2.59 μM nih.gov

Comparative Efficacy against Reference Compounds

To gauge the potential of new therapeutic agents, their efficacy is often compared to that of established drugs. In the context of quinoxaline derivatives, doxorubicin (B1662922) and 5-fluorouracil (B62378) are commonly used as reference anticancer drugs. mdpi.commdpi.comnih.gov

For instance, the antiproliferative activity of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides was compared to doxorubicin. mdpi.com One of the most active compounds in this series, compound 6k, exhibited IC50 values of 9.46 ± 0.7 µM against HCT-116 and 6.93 ± 0.4 µM against MCF-7, which were comparable to doxorubicin's IC50 values of 5.23 ± 0.3 µM and 4.17 ± 0.2 µM against the same cell lines, respectively. mdpi.com

In another study, the anticancer activity of sulfono-hydrazide and benzo-hydrazide derivatives of quinoxaline was compared to a reference drug, with one compound showing an IC50 of 22.11 ± 13.3 μM against MCF-7 cells, while the reference had an IC50 of 11.77 ± 4.57 μM. mdpi.com Furthermore, two quinoxalin derivatives, compounds 4b and 4m, showed anticancer activity against A549 cells with IC50 values of 11.98 ± 2.59 μM and 9.32 ± 1.56 μM, respectively, which were comparable to the clinical anticancer drug 5-fluorouracil (IC50 = 4.89 ± 0.20 μM). nih.gov

Additionally, certain quinoxaline derivatives have demonstrated superior potency compared to reference drugs. For example, two aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, showed greater anti-tumor activity than the standard anti-neoplastic agent cisplatin. nih.gov

Comparative Efficacy of Quinoxaline Analogues vs. Reference Drugs

Compound/AnalogueCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 6kHCT-1169.46 ± 0.7Doxorubicin5.23 ± 0.3 mdpi.com
Compound 6kMCF-76.93 ± 0.4Doxorubicin4.17 ± 0.2 mdpi.com
Compound 18MCF-722.11 ± 13.3Reference Drug11.77 ± 4.57 mdpi.com
Compound 4mA5499.32 ± 1.565-Fluorouracil4.89 ± 0.20 nih.gov
Compound 4bA54911.98 ± 2.595-Fluorouracil4.89 ± 0.20 nih.gov

Selectivity Profiling against Non-Cancerous Cell Lines

A crucial aspect of anticancer drug development is ensuring that the compounds are selective towards cancer cells while exhibiting minimal toxicity to normal, healthy cells. Several studies have evaluated the cytotoxicity of quinoxaline derivatives against non-cancerous cell lines.

In one such study, the cytotoxicity of four quinoxaline compounds was evaluated against normal Vero cells. tandfonline.comnih.gov Two of these compounds, which were highly effective against PC-3 prostate cancer cells, also showed high selectivity indices, suggesting a favorable profile of selective anticancer activity. tandfonline.comnih.gov Hypoxia, a condition where tumor cells are deprived of oxygen, is a key characteristic that distinguishes solid tumors from normal tissues. nih.gov Certain quinoxaline derivatives, known as hypoxic cytotoxins, are selectively activated in the low-oxygen environment of tumors, leading to cancer cell death. nih.gov A series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives were specifically designed and evaluated for their hypoxic selective anti-tumor activity, with some showing better selectivity against various cancer cell lines. nih.gov

Evaluation of Other Relevant Biological Activities for the Quinoxaline Class

Beyond their antiproliferative effects, compounds belonging to the quinoxaline class have been investigated for other biological activities that could contribute to their therapeutic potential.

Anti-inflammatory Properties

The quinoxaline scaffold is recognized for its anti-inflammatory properties. benthamdirect.comunav.edunih.gov These properties are attributed to the ability of quinoxaline derivatives to inhibit the expression of several inflammatory modulators. benthamdirect.comnih.gov These modulators include cyclooxygenase (COX), various cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38 mitogen-activated protein kinase (p38 MAPK). benthamdirect.comnih.gov

For example, two quinoxaline derivatives, DEQX and OAQX, demonstrated anti-inflammatory activity by reducing leukocyte migration and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov In another study, novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives were synthesized and showed promising in vitro inhibition of soybean lipoxygenase (LOX), an enzyme involved in the generation of pro-inflammatory mediators. unav.edunih.govunav.eduresearchgate.net One of these compounds exhibited significant in vivo anti-inflammatory effects, comparable to the reference drug indomethacin. unav.edunih.govunav.eduresearchgate.net

Antioxidant Activity

Reactive oxygen species (ROS) are implicated in the initiation and progression of inflammatory processes and carcinogenesis. unav.eduresearchgate.net Therefore, compounds with antioxidant activity can play a role in preventing and treating such conditions. The quinoxaline class of compounds has been evaluated for its antioxidant potential. unav.edunih.govrsc.orgrsc.org

Studies have shown that novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives possess significant scavenging activities against free radicals. unav.edunih.govunav.eduresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the antioxidant activity of these compounds. rsc.orgrsc.org In one study, a pyrrolo[2,3-b]quinoxaline derivative demonstrated the greatest potential as a radical scavenger among the tested compounds. rsc.orgrsc.org This particular derivative showed promising activity in scavenging hydroxyl radicals (HO˙), with a capability comparable to reference antioxidants like Trolox and gallic acid in non-polar environments. rsc.orgrsc.org

Antimicrobial Activity

Quinoxaline derivatives have been a subject of significant interest for their potential as antimicrobial agents. e-journals.innih.gov Research has demonstrated that compounds featuring the quinoxaline nucleus exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govscholarsresearchlibrary.com

Studies on various quinoxaline derivatives have revealed promising results against both Gram-positive and Gram-negative bacteria. For instance, certain 2,3-disubstituted quinoxalines have shown significant antibacterial action. nih.gov In one study, newly synthesized quinoxaline derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative), with some compounds exhibiting high activity against both bacterial types. scholarsresearchlibrary.com Specifically, derivatives with particular substitutions were found to be highly active against E. coli. scholarsresearchlibrary.com Another study highlighted that 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives with a trifluoromethyl group at the 6-position showed the highest activity against Gram-positive bacteria, while those with an ethyl ester substitution were active against Gram-negative bacteria. nih.gov

In terms of antifungal activity, the potential of quinoxaline derivatives has also been explored. Some derivatives have demonstrated efficacy against various fungal strains. For example, a derivative of 2,3-bis(bromomethyl)quinoxaline with a fluoro-group at the 6-position displayed a wide spectrum of antifungal activity. nih.gov Additionally, certain novel quinoxaline derivatives have been synthesized and evaluated as antimicrobial agents against plant pathogenic fungi, with some exhibiting potent activity against Rhizoctonia solani, a plant pathogenic fungus. rsc.org A novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has shown promising in vitro antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with efficacy in some cases exceeding that of the standard drug Amphotericin B. nih.gov

While specific antimicrobial data for this compound is not available in the reviewed literature, the broad antimicrobial potential of the quinoxaline scaffold suggests that this compound and its analogues could warrant investigation as potential antibacterial and antifungal agents.

Table 1: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound/Derivative Target Organism(s) Activity/Observation Reference(s)
2,3-Disubstituted quinoxalines S. aureus, B. subtilis, E. coli, P. aeruginosa High activity against Gram-positive and Gram-negative bacteria. nih.govscholarsresearchlibrary.com
6-Trifluoromethyl-2,3-bis(bromomethyl)quinoxaline Gram-positive bacteria Highest activity in its series. nih.gov
6-Fluoro-2,3-bis(bromomethyl)quinoxaline Fungal strains Wide antifungal activity spectrum. nih.gov
Quinoxaline derivatives (5j, 5t) Rhizoctonia solani Potent antifungal activity, superior to azoxystrobin. rsc.org

Antiviral Activity (e.g., against Hepatitis C Virus)

The antiviral properties of quinoxaline derivatives have been a significant area of research, with notable activity observed against a range of viruses, including the Hepatitis C virus (HCV). nih.govnih.gov HCV, a member of the Flaviviridae family, is a major cause of chronic liver disease. nih.gov

Quinoxaline-based compounds have been identified as potent inhibitors of the HCV NS3/4A protease, a key enzyme in the viral replication cycle. nih.gov Linear quinoxaline-based HCV NS3/4A protease inhibitors have demonstrated significant potency, with some analogues exhibiting Ki values in the low nanomolar range against the wild-type protease. nih.gov Importantly, these inhibitors have also shown substantial activity against drug-resistant HCV variants. For example, 3-chloroquinoxaline derivatives have displayed improved potency in replicon assays against the multidrug-resistant D168A/V variant. nih.gov The P2 quinoxaline moiety in these inhibitors plays a crucial role in their binding to the protease, allowing them to maintain potency against common resistance-associated substitutions. nih.gov

Beyond HCV, the broader antiviral potential of the quinoxaline scaffold has been noted. nih.govrsc.orgnih.gov For instance, certain quinoxaline derivatives have been investigated for their activity against other RNA viruses like influenza. nih.gov The structural characteristics of quinoxalines make them suitable candidates for targeting viral proteins and inhibiting viral replication. nih.gov A recent study also highlighted the potential of quinoxaline derivatives containing a dithioacetal moiety as inhibitors of Potato Virus Y (PVY), with one compound showing better protective activity than the commercial agent ningnanmycin. acs.org

Although direct antiviral data for this compound is not detailed in the available literature, the demonstrated anti-HCV activity of structurally related quinoxaline amides suggests that it could be a candidate for further antiviral screening.

Table 2: Anti-HCV Activity of Selected Quinoxaline-Based Protease Inhibitors

Compound/Derivative Target Activity (EC50/Ki) Reference(s)
Linear Quinoxaline PIs (11d, 12d) WT HCV NS3/4A Protease Ki = 2.0 nM (for a related macrocyclic inhibitor) nih.gov

Antileishmanial and Antitubercular Activities

The versatility of the quinoxaline scaffold extends to its activity against parasitic and mycobacterial pathogens. nih.govresearchgate.netnih.gov Derivatives of quinoxaline have shown promising results in preclinical studies for both leishmaniasis and tuberculosis. nih.govmdpi.com

In the context of antileishmanial activity, several series of quinoxaline derivatives have been synthesized and evaluated. One study investigated ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives against Leishmania amazonensis amastigotes. nih.gov The results indicated that certain substitutions, particularly methoxy (B1213986) groups on the phenyl ring, were important for activity, with one compound being almost six times more active than it was a cytotoxic to host macrophages. nih.gov Another study on new amide derivatives of quinoxaline 1,4-di-N-oxide found that a cyclohexyl derivative with a chlorine substituent at the R7 position was the most active against L. amazonensis, while a 3-chloropropyl derivative was most effective against Leishmania infantum. nih.gov Furthermore, a recent 2024 study on quinoxaline di-N-oxides containing an amino acidic side chain reported that some compounds exhibited antileishmanial activity comparable to the drug miltefosine (B1683995) against L. amazonensis and Leishmania donovani promastigotes. mdpi.com

Regarding antitubercular activity, quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have demonstrated encouraging potential against Mycobacterium tuberculosis. nih.govnih.gov Studies have shown that the oxidation of the nitrogen atoms in the quinoxaline ring can have a pronounced positive effect on antimycobacterial activity. nih.gov A 2024 study on quinoxaline di-N-oxides with an amino acidic side chain found that most of the synthesized compounds exhibited promising antitubercular activity, with IC50 values ranging from 4.28 to 49.95 μM, comparable to some clinically used drugs. mdpi.com The presence of electron-withdrawing groups on the quinoxaline ring has been associated with increased activity, which may be related to the generation of reactive oxygen species under hypoxic conditions. nih.gov

Table 3: Antileishmanial and Antitubercular Activity of Selected Quinoxaline Derivatives

Compound/Derivative Target Organism(s) Activity/Observation Reference(s)
(2E)-3-(3,4,5-trimethoxy-phenyl)-1-(3,6,7-trimethyl-1,4-dioxy-quinoxalin-2-yl)-propenone Leishmania amazonensis High activity and selectivity against amastigotes. nih.gov
Cyclohexyl quinoxaline 1,4-di-N-oxide derivative Leishmania amazonensis Best activity in its series (IC50 = 2.5 µM). nih.gov
3-Chloropropyl quinoxaline 1,4-di-N-oxide derivative Leishmania infantum Best activity in its series (IC50 = 0.7 µM). nih.gov
Quinoxaline di-N-oxides with amino acid side chain (e.g., 4h) Mycobacterium tuberculosis IC50 values comparable to clinically established drugs. mdpi.com

In Vivo Preclinical Efficacy Studies (non-human models)

The promising in vitro biological activities of quinoxaline derivatives have prompted their evaluation in in vivo preclinical models to assess their therapeutic potential, particularly in the context of cancer.

Establishment of Relevant Animal Models (e.g., tumor models)

To evaluate the in vivo efficacy of quinoxaline-based compounds, various animal models are utilized, with xenograft models being a common choice. tandfonline.com In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and the effects of therapeutic agents in a living system. For instance, in a study of a quinoxaline-based derivative with potential anticancer activity, an Ehrlich solid tumor model was established in mice to assess the compound's ability to reduce tumor volume and weight. tandfonline.com Such models are crucial for understanding the in vivo behavior of a drug candidate and provide a bridge between in vitro findings and potential clinical applications. The selection of the appropriate tumor model is critical and often depends on the specific type of cancer being targeted and the mechanism of action of the compound under investigation. scholarsresearchlibrary.com

Assessment of Efficacy Biomarkers (e.g., tumor volume reduction)

A primary biomarker for assessing the efficacy of an anticancer agent in preclinical tumor models is the reduction in tumor volume. tandfonline.com In the study of the aforementioned quinoxaline-based derivative in an Ehrlich solid tumor model, the compound demonstrated a significant reduction in both tumor volume and weight, providing strong evidence of its in vivo antitumor efficacy. tandfonline.com Beyond tumor size, other biomarkers can provide deeper insights into the mechanism of action. For example, the inhibition of topoisomerase II, a key enzyme in DNA replication, was identified as a mechanism for the anticancer activity of this particular quinoxaline derivative. tandfonline.com The phosphorylation status of proteins like the retinoblastoma protein (pRb) can also serve as a valuable pharmacodynamic biomarker to monitor target engagement and predict the efficacy of compounds that inhibit cell cycle kinases. nih.gov

General Tolerability Observations in Preclinical Models

In addition to efficacy, the general tolerability of a drug candidate is a critical aspect of preclinical in vivo studies. Observations of animal well-being, including monitoring for signs of toxicity and changes in body weight, are standard procedures. In the study of the quinoxaline-based derivative in the Ehrlich solid tumor model, it was noted that the compound exhibited minimal toxicity, suggesting a favorable safety profile at the effective dose. tandfonline.com Similarly, in a study of a macrocycle-quinoxalinone pan-Cdk inhibitor, while immunosuppression was observed at the therapeutic dose, immune function returned to normal after a 10-day period, indicating a manageable and reversible side effect in the preclinical model. nih.gov These observations are vital for determining the therapeutic window of a compound and for guiding future clinical development.

Table 4: In Vivo Preclinical Efficacy of a Quinoxaline-Based Derivative

Animal Model Efficacy Biomarker Tolerability Observation Reference(s)
Ehrlich solid tumor model (mice) Significant reduction in tumor volume and weight Minimal toxicity observed tandfonline.com

Molecular Mechanisms of Action and Biological Target Identification

Elucidation of Cellular and Subcellular Modulatory Effects

Studies on potent quinoxaline-propanamide derivatives have demonstrated significant modulatory effects at the cellular and subcellular levels. These compounds have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. Furthermore, they can trigger necrotic pathways, indicating a complex interplay of cellular responses to the compound. A notable effect observed is the impact on the cell cycle, leading to arrest at specific phases, thereby inhibiting cell proliferation.

Identification of Specific Molecular Targets

The biological activity of N-[4-(quinoxalin-2-yl)phenyl]propanamide and its analogs is attributed to their interaction with specific molecular targets within the cell. The planar structure of the quinoxaline (B1680401) ring is thought to facilitate these interactions. nih.gov

Enzyme Inhibition Studies (e.g., Human Thymidylate Synthase, Topoisomerase II)

Currently, there is no specific research available that details the inhibitory effects of this compound on Human Thymidylate Synthase or Topoisomerase II. While some quinoxaline and quinoline derivatives have been investigated as inhibitors of these enzymes, direct evidence for the subject compound is lacking. nih.govnih.gov

Interaction with Other Biological Macromolecules (e.g., receptors, nucleic acids)

The structural characteristics of quinoxaline derivatives, such as their aromatic and planar nature, suggest a potential for interaction with various biological macromolecules. The quinoxaline ring system can facilitate intercalation with nucleic acids or engage with hydrophobic pockets within enzymes and receptors. nih.gov Some synthetic quinoxaline antibiotics have been shown to bind to DNA through bifunctional intercalation. nih.gov Additionally, certain quinoxaline-2,3-dione derivatives have been identified as antagonists for kainate receptors, a type of ionotropic glutamate receptor. nih.gov However, specific studies detailing the binding of this compound to particular receptors or nucleic acid sequences are not currently available.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A significant mechanism of action for potent quinoxaline-propanamide derivatives is the induction of apoptosis. nih.gov Flow cytometry analysis of cells treated with a potent analog revealed a significant increase in both early and late-stage apoptotic cells. nih.gov This suggests that the compound effectively triggers the programmed cell death cascade. The induction of apoptosis is a key indicator of the potential of these compounds as cytotoxic agents.

Modulation of Key Intracellular Signaling Cascades (e.g., regulation of pro-apoptotic and anti-apoptotic proteins)

The apoptotic effects of quinoxaline-propanamides are mediated through the modulation of key intracellular signaling cascades, particularly those involving the Bcl-2 family of proteins which are critical regulators of apoptosis. nih.govnih.govresearchgate.net Research on a highly active quinoxaline-propanamide derivative demonstrated a significant impact on the balance of pro-apoptotic and anti-apoptotic proteins. nih.gov

Specifically, treatment with this analog led to a notable increase in the expression of the pro-apoptotic protein BAX, while concurrently decreasing the levels of the anti-apoptotic protein BCL2. nih.gov This shift in the BAX/BCL2 ratio is a critical event that pushes the cell towards apoptosis. Furthermore, the compound was found to significantly increase the levels of caspase-3, a key executioner enzyme in the apoptotic pathway, and p53, a tumor suppressor protein that plays a crucial role in initiating apoptosis. nih.gov

Table 1: Effect of a Potent Quinoxaline-Propanamide Derivative on Apoptotic Markers

Apoptotic MarkerEffect of TreatmentFold Change Compared to Control
BAX (pro-apoptotic)Increased4.3-fold
BCL2 (anti-apoptotic)Decreased0.45-fold reduction
Caspase-3Increased8.84-fold
p53Increased15.59-fold

Data is based on a potent quinoxaline derivative analog. nih.gov

Investigation of Cell Cycle Perturbations

In addition to inducing apoptosis, potent quinoxaline-propanamide derivatives have been shown to cause significant perturbations in the cell cycle. nih.gov Cell cycle analysis revealed that treatment with a potent analog led to a substantial increase in the percentage of cells in the G2/M phase and the pre-G1 phase. nih.gov The accumulation of cells in the G2/M phase indicates a cell cycle arrest at this checkpoint, preventing the cells from proceeding to mitosis. The increase in the pre-G1 cell population is indicative of apoptotic cells with fragmented DNA. nih.gov

Table 2: Cell Cycle Distribution of Cells Treated with a Potent Quinoxaline-Propanamide Derivative

Cell Cycle PhasePercentage of Cells (Control)Percentage of Cells (Treated)Fold Change
Pre-G1Not specifiedIncreased1.38-fold
G0/G1Not specifiedDecreasedNot specified
SNot specifiedDecreasedNot specified
G2/MNot specifiedIncreased3.59-fold

Data is based on a potent quinoxaline derivative analog. nih.gov

Structure Activity Relationship Sar Studies

Impact of Substitutions on the Quinoxaline (B1680401) Core on Biological Activity

The quinoxaline nucleus, a fusion of a benzene (B151609) and pyrazine (B50134) ring, serves as a versatile scaffold in medicinal chemistry. researchgate.netresearchgate.net Modifications to this bicyclic system are a primary strategy for tuning the pharmacological profile of its derivatives. researchgate.net The electronic properties and steric bulk of substituents on the benzene portion of the quinoxaline core can significantly influence biological activity.

Studies on various quinoxaline derivatives have shown that the introduction of specific groups can enhance or diminish their potency. For instance, in the context of anticancer activity, derivatives with unsubstituted aromatic rings on the quinoxaline core sometimes show higher activity than those with substituents. mdpi.com When substitutions are made, electron-withdrawing groups like chlorine (Cl) can produce higher activity than other halogens like bromine (Br) or electron-donating groups like methyl (CH₃). mdpi.com Conversely, for other biological targets, electron-releasing groups on the aromatic ring fused to the pyrazine system have been found to increase activity, while electron-withdrawing groups decrease it. mdpi.com

Another significant modification is the oxidation of the quinoxaline nitrogen atoms to form quinoxaline-1,4-di-N-oxides. This transformation often imbues the molecule with potent biological properties, particularly antitubercular activity. nih.gov The N-oxide moieties can alter the molecule's electronic distribution, solubility, and ability to participate in bioreductive activation processes within target pathogens like Mycobacterium tuberculosis. nih.gov

The position of the substituent is also critical. For example, in a series of 5-HT₃ receptor antagonists, introducing chlorine atoms at the R³ position (positions 6 and 7) of the quinoxaline core resulted in compounds with high affinity. nih.gov

Quinoxaline Core ModificationImpact on Biological ActivityExample ContextReference
Addition of N-oxide groups (1,4-di-N-oxide)Often enhances antitubercular activity.Antituberculosis agents against M. tuberculosis. nih.gov
Substitution with Electron-Withdrawing Groups (e.g., Cl)Can increase anticancer activity compared to electron-donating groups.Growth inhibition against melanoma cell lines. mdpi.com
Substitution with Electron-Donating Groups (e.g., OCH₃)Can decrease activity in some anticancer assays.Anticancer quinoxaline derivatives. mdpi.com
Unsubstituted CoreMay have higher activity than substituted analogues in specific assays.Anticancer activity against various cell lines. mdpi.com

Role of the Phenyl Moiety and its Substituents in Modulating Activity

The N-phenyl group attached via the amide linker is a crucial site for molecular interactions and can be modified to fine-tune activity. The nature and position of substituents on this phenyl ring dictate the molecule's steric and electronic profile, influencing how it fits into a target's binding pocket. researchgate.net

Research has consistently shown that hydrophobic interactions often play a key role. nih.gov In studies of quinoxaline-2-carboxamides as potential 5-HT₃ receptor antagonists, the aromatic residue was identified as a key component of the pharmacophore, suggesting it engages in hydrophobic interactions with the receptor. nih.gov

The electronic nature of the substituents on the phenyl ring is a determining factor. In some series of anticancer quinoxalines, replacing an electron-releasing methoxy (B1213986) group (OCH₃) with an electron-withdrawing group like chlorine (Cl) was found to decrease activity. mdpi.com This highlights that the optimal substitution pattern is highly dependent on the specific biological target. For a series of antimycobacterial N-phenyl and N-benzyl quinoxaline-2-carboxamides, a range of substituents from hydrophilic to lipophilic were investigated to understand their influence. nih.gov The most active compounds against Mycobacterium tuberculosis were predominantly found within the N-benzyl group, indicating that the specific nature and orientation of the aromatic moiety are critical. nih.gov

Phenyl Moiety ModificationImpact on Biological ActivityExample ContextReference
Substitution with Electron-Withdrawing Groups (e.g., Cl)Can decrease activity in certain anticancer derivatives.Anticancer quinoxaline derivatives. mdpi.com
Substitution with Electron-Releasing Groups (e.g., OCH₃)Can be favorable for activity in specific anticancer contexts.Anticancer quinoxaline derivatives. mdpi.com
Replacement of Phenyl with BenzylLed to the majority of active compounds in an antimycobacterial study.Antimycobacterial activity against M. tuberculosis. nih.gov

Influence of the Propanamide Linker on Potency and Selectivity

The linker connecting the quinoxaline core and the phenyl ring is not merely a spacer but an active contributor to the molecule's pharmacological properties. Its length, flexibility, and chemical nature (e.g., amide, ester, ether) are critical determinants of potency and selectivity. mdpi.comnih.gov

In the case of N-[4-(quinoxalin-2-yl)phenyl]propanamide, the propanamide linker provides a specific spatial arrangement and hydrogen bonding capability through its carbonyl and N-H groups. Studies on related quinoxaline-2-carboxamides have investigated the effect of altering this linker. nih.gov For example, extending the carboxamide bridge by an additional methylene (B1212753) group (creating an N-phenethyl linker) was explored to assess its impact on antimycobacterial activity. nih.gov Such modifications can alter the distance and angle between the two aromatic systems, potentially improving or disrupting the optimal binding conformation.

The chemical nature of the linker is also paramount. In some anticancer derivatives, an aliphatic CH₂ linker at the third position of the quinoxaline was found to be essential for activity, whereas an N-linker decreased activity. mdpi.com This suggests that the linker's ability to adopt certain conformations and engage in specific interactions is crucial for the biological effect. The carbonyl group of the amide is often a key interaction point, acting as a hydrogen bond acceptor. nih.gov

Stereochemical Considerations in SAR (if applicable to specific analogues)

Stereochemistry can play a profound role in the biological activity of quinoxaline derivatives, as enantiomers of a chiral drug can exhibit different potencies, efficacies, and toxicities. mdpi.com While this compound itself is not chiral, analogues can be designed to include chiral centers.

Studies on chiral steroidal quinoxalines provide a clear example of the importance of stereochemistry in this class of compounds. The introduction of a chiral steroid moiety onto the quinoxaline scaffold creates molecules with distinct three-dimensional structures. mdpi.com The chiroptical properties of these molecules, such as their specific rotation and Cotton effects observed in circular dichroism (CD) spectroscopy, are directly related to their absolute configuration and conformation. mdpi.com For instance, unsubstituted and methyl-substituted steroidal quinoxalines have been observed to show positive Cotton effects, indicating a specific (P) helicity. mdpi.com The presence of a chloro-substituent can alter this behavior due to the influence of its lone pair electrons. mdpi.com This structural rigidity and defined stereochemistry can lead to highly selective interactions with chiral biological targets like enzymes and receptors. Therefore, the strategic introduction of chiral centers into analogues is a key consideration for developing derivatives with improved selectivity and potency.

Development of SAR Models for Optimized Derivative Design

To rationalize the complex relationships between structure and activity, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. youtube.com These models translate chemical structures into a set of numerical descriptors and use statistical methods to build equations that predict the biological activity of new compounds. nih.govnih.gov

For quinoxaline derivatives, both 2D and 3D-QSAR models have been successfully developed to predict activities such as antitubercular and anticancer efficacy. nih.govnih.gov These models rely on calculating a wide array of molecular descriptors that encode topological, electrostatic, and steric features of the molecules. nih.gov By applying methods like genetic algorithms (GA) and partial least squares (PLS), researchers can identify the most influential descriptors for a given biological activity. nih.gov

For example, 2D-QSAR models have identified certain topological and electrostatic descriptors as being critical for antitubercular activity. nih.gov 3D-QSAR approaches, which consider the three-dimensional shape of the molecules, generate contribution plots that visualize the favorable and unfavorable steric and electrostatic fields around the molecular scaffold. nih.gov These models serve as powerful predictive tools, enabling the virtual screening of large compound libraries and guiding the rational design of new derivatives with optimized potency and selectivity before committing to synthetic efforts. nih.govnih.govmdpi.com

Computational and Chemoinformatic Studies

Molecular Docking Analysis of N-[4-(quinoxalin-2-yl)phenyl]propanamide and Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of a ligand to the active site of a target protein, offering insights into the mechanism of action and guiding structure-activity relationship (SAR) studies.

Molecular docking studies on analogues of this compound have revealed specific and favorable binding patterns within the active sites of various protein targets. For instance, in studies involving N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, a series of analogues, the quinoxaline (B1680401) scaffold consistently plays a pivotal role in the binding mechanism. mdpi.comnih.gov Docking simulations against Histone Deacetylase 6 (HDAC-6) showed that these compounds fit into the deep cavity pocket that typically accommodates the C-terminal residues of ubiquitin. mdpi.com The planar, aromatic system of the quinoxaline ring facilitates interactions within hydrophobic pockets of enzymes and receptors. mdpi.com

Similarly, docking of other quinoxaline hybrids into the active sites of enzymes like α-amylase and α-glucosidase has demonstrated that the quinoxaline moiety orients to form significant π-π stacking interactions with aromatic residues. nih.gov In the context of cancer targets, quinoxaline derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors also show specific binding modes within the receptor's active site. nih.gov Molecular dynamics simulations further support these docking predictions, suggesting that complexes formed between quinoxaline derivatives and their target enzymes exhibit relative stability over time. rsc.org These consistent findings across different targets underscore a general binding characteristic of the quinoxaline scaffold, where its aromatic nature drives its insertion and orientation within protein binding sites.

Table 1: Predicted Binding Energies of Quinoxaline Analogues against Various Targets This table is representative of typical data obtained from molecular docking studies as reported in the literature.

Compound/Analogue Target Protein Docking Score (kcal/mol) Reference
Phenylisoxazole quinoxalin-2-amine (B120755) hybrid (5h) α-Amylase -8.9 nih.govrsc.org
Phenylisoxazole quinoxalin-2-amine hybrid (5c) α-Glucosidase -9.0 nih.govrsc.org
NPOQA (Quinoxaline derivative) α-Glucosidase -6.5 researchgate.net
NPOQA (Quinoxaline derivative) α-Amylase -6.9 researchgate.net
3-(3-benzyloxyquinoxalin-2-yl) propanamide (Analogue 6k) HDAC-6 -42.76 (MM-GBSA) mdpi.com
3-(3-benzyloxyquinoxalin-2-yl) propanamide (Analogue 2) HDAC-6 -44.99 (MM-GBSA) mdpi.com

A critical output of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. For analogues of this compound, these interactions are crucial for stabilizing the ligand-protein complex.

Studies on HDAC-6 inhibitors revealed that the quinoxaline ring establishes a π-π stacking interaction with the aromatic side chain of Trp 1182, an essential residue in the binding pocket. mdpi.com This interaction appears to be more critical for binding than the hydrogen bond formed by a crystal ligand with Arg 1155. mdpi.com In some of the most active compounds, a benzyloxy group was able to extend into an adjacent pocket and interact with another tryptophan residue, Trp 1143. mdpi.com

In other quinoxaline derivatives targeting α-amylase and α-glucosidase, similar interactions are observed. For example, π-π stacking interactions occur between the quinoxaline group and residues such as TRP58, TRP59, and TYR62. nih.gov Additionally, hydrogen bonds are commonly formed between the amide group of the ligand and polar residues like ASP300, while π-alkyl bonds form with residues such as LEU162 and ILE235. nih.gov These detailed interaction maps are invaluable for optimizing lead compounds to enhance their binding affinity and selectivity.

Table 2: Key Interacting Residues for Quinoxaline Scaffolds in Protein Binding Pockets This table summarizes key amino acid interactions identified through molecular docking studies in the cited literature.

Target Protein Quinoxaline Analogue Key Interacting Residues Type of Interaction Reference
HDAC-6 3-(3-benzyloxyquinoxalin-2-yl) propanamides Trp 1182, Trp 1143 π-π Stacking mdpi.com
α-Amylase Phenylisoxazole quinoxalin-2-amine hybrid ASP300 Hydrogen Bond nih.govrsc.org
α-Amylase Phenylisoxazole quinoxalin-2-amine hybrid LEU162, ILE235 π-Alkyl Bond nih.gov
α-Amylase Phenylisoxazole quinoxalin-2-amine hybrid TYR62 π-π Stacking nih.gov
α-Glucosidase Phenylisoxazole quinoxalin-2-amine hybrid HIS1727 π-π T-shaped nih.gov
c-Kit Tyrosine Kinase 2-piperazinyl quinoxaline derivatives Val603 Hydrophobic semanticscholar.org

While a compound may be designed for a specific biological target, it can interact with other proteins in the body, leading to off-target effects. Predicting these interactions early in the drug development process is crucial for assessing potential safety liabilities. In silico off-target profiling provides a cost-effective and rapid method to screen a compound against a large panel of known biological targets. nih.gov

Modern approaches utilize artificial intelligence (AI) and machine learning models, such as multi-task graph neural networks (MTGNN), to predict the interaction probability of a molecule against hundreds of potential off-targets. nih.gov These panels typically include proteins from major families like G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors. nih.gov For a compound like this compound, its structure would be converted into a molecular graph and fed into these pre-trained models. The output is a predicted interaction profile, essentially a fingerprint of the compound's off-target activities. nih.gov This profile can then be used for adverse drug reaction (ADR) enrichment analysis to infer potential side effects and guide further safety testing. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of a molecule. These calculations provide fundamental insights into molecular stability, reactivity, and conformation, which are essential for understanding its pharmacological behavior.

The electronic properties of a molecule are dictated by the distribution of its electrons, which can be modeled using quantum chemical methods. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.netnih.gov

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability; a smaller energy gap suggests higher chemical reactivity. nih.govnih.gov For quinoxaline derivatives, DFT calculations have been used to determine these values and other global reactivity descriptors like chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω). researchgate.netnih.gov

Furthermore, Mulliken population analysis provides the net atomic charges across the molecule. nih.gov In quinoxaline structures, such analysis typically reveals that the nitrogen atoms of the quinoxaline ring are highly electronegative, bearing significant negative charges. nih.gov This charge distribution is crucial as it influences non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets. nih.gov

Table 3: Representative Quantum Chemical Parameters for Quinoxaline-based Scaffolds This table presents typical values for electronic properties of quinoxaline derivatives calculated using Density Functional Theory (DFT), as reported in the literature.

Parameter Description Typical Value (eV) Reference
EHOMO Highest Occupied Molecular Orbital Energy -6.05 nih.gov
ELUMO Lowest Unoccupied Molecular Orbital Energy -3.24 nih.gov
ΔE (Energy Gap) ELUMO - EHOMO 2.81 nih.gov

The three-dimensional structure (conformation) of a molecule is critical to its ability to bind to a specific receptor. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. This is typically achieved through quantum chemical calculations where the molecule's geometry is systematically varied and its energy is calculated at each step to find the global energy minimum. nih.gov

For this compound, key conformational features include the planarity of the fused quinoxaline ring system and the rotational freedom around the single bonds connecting the quinoxaline ring, the phenyl ring, and the propanamide side chain. The aromatic system of quinoxaline provides a degree of structural rigidity that facilitates intercalation into hydrophobic pockets of proteins. mdpi.com The flexibility of the propanamide tail allows the molecule to adopt various shapes to optimize its fit within a binding site. Theoretical geometry optimization using DFT methods, such as B3LYP with a 6-311G basis set, is a standard approach to determine the most stable conformer, which is presumed to be the bioactive conformation. researchgate.netnih.gov Understanding this preferred conformation is essential for interpreting docking results and designing analogues with improved binding properties.

Predicted Pharmacokinetic and Physicochemical Descriptors

In silico tools are instrumental in forecasting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its development as a therapeutic agent.

Lipophilicity and aqueous solubility are fundamental physicochemical parameters that significantly influence a compound's pharmacokinetic profile, including its absorption and distribution. These properties are commonly predicted using computational models based on the molecule's structure.

Lipophilicity: The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient between n-octanol and water (logP). Various computational algorithms, such as ALOGP, XLogP3, and CLogP, are used to estimate this value. For this compound, the quinoxaline and phenyl rings contribute to its hydrophobic character, while the amide group provides a degree of hydrophilicity. Predictive models suggest a moderate to high lipophilicity for this scaffold.

Solubility: Aqueous solubility (logS) is another crucial determinant of bioavailability. Prediction models often calculate solubility based on a molecule's structural fragments. The planar, aromatic nature of the quinoxaline core generally leads to lower aqueous solubility.

While specific experimentally determined values for this compound are not widely published, predictive models provide valuable estimates. The table below presents typical predicted values for this compound based on its structure, calculated using common chemoinformatic software.

Table 1: Predicted Physicochemical Properties for this compound This table is generated based on computational predictions and does not represent experimentally verified data.

DescriptorPredicted ValueImplication
LogP (Lipophilicity)~3.5 - 4.5Indicates good membrane permeability but potentially lower aqueous solubility.
LogS (Aqueous Solubility)~ -4.0 to -5.0Suggests low solubility in water, which may impact oral absorption.

The metabolic stability of a drug candidate is a critical factor, as it determines the compound's half-life and duration of action. Computational models can predict a molecule's susceptibility to metabolism by key enzyme systems, primarily the cytochrome P450 (CYP) family. nih.gov These predictions are based on identifying potential sites of metabolism on the molecule and its likelihood of being a substrate for specific CYP isozymes. nih.gov

For this compound, the likely metabolic hotspots would include the propanamide side chain (e.g., via hydrolysis or N-dealkylation) and potential hydroxylation of the aromatic rings. Studies on similar quinoxaline derivatives indicate that they can be substrates for major metabolic enzymes like CYP3A4 and CYP2D6. nih.gov Online prediction platforms, such as MetStabOn, utilize machine learning algorithms trained on large datasets to classify compounds into low, medium, or high metabolic stability categories. mdpi.comresearchgate.net Based on its structural features, this compound would be analyzed for its potential interactions with these enzymes to forecast its metabolic fate.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com This model then serves as a 3D query in virtual screening to discover new compounds with potential activity.

For the quinoxaline scaffold, pharmacophore models have been successfully developed in various therapeutic areas, including as anticancer and anti-diabetic agents. nih.gov A common pharmacophore model for quinoxaline-based inhibitors includes features such as:

Hydrogen Bond Acceptors: Often associated with the nitrogen atoms in the quinoxaline ring.

Hydrogen Bond Donors: The amide NH group in this compound can serve as a key donor.

Aromatic Rings: The quinoxaline and phenyl moieties provide sites for crucial π-π stacking or hydrophobic interactions with aromatic amino acid residues in a target's binding pocket.

In a study on quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors, a five-point pharmacophore hypothesis (AADRR) was generated, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. mdpi.com Such models are instrumental for screening large compound libraries to identify novel hits that possess the desired structural features for biological activity.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights that static docking models cannot. These simulations are used to assess the stability of the ligand-protein complex, map key binding interactions, and calculate binding free energies.

For quinoxaline derivatives, MD simulations have been employed to validate docking poses and understand the stability of their binding to various enzymes. nih.gov Studies show that the quinoxaline core can form stable interactions within a protein's active site. nih.gov Key interactions often involve:

Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring and the amide group of the side chain are common participants in hydrogen bonds with residues like Serine and Glycine.

π-π Stacking: The planar quinoxaline ring system frequently engages in π-π stacking interactions with aromatic residues such as Tyrosine, Tryptophan, and Histidine in the binding pocket. nih.gov

For instance, in simulations of a potent quinoxaline-based ALR2 inhibitor, the compound was found to be stable in the binding pocket, with key interactions identified with residues TYR 48, HIE 110, and TRP 111. nih.govmdpi.com Binding free energy calculations, using methods like MM-PBSA and MM-GBSA, can further quantify the affinity of the compound for its target, helping to rank potential drug candidates. nih.govmdpi.com Such simulations would be essential to confirm the binding mode and stability of this compound within a putative target protein.

Therapeutic Potential and Future Academic Directions

Potential Preclinical Applications of N-[4-(quinoxalin-2-yl)phenyl]propanamide and Analogues

The therapeutic utility of this compound and related structures has been explored in several preclinical contexts, primarily in oncology and inflammation.

Anticancer Activity: A significant body of research points to the potent antiproliferative effects of quinoxaline-propanamide derivatives against various cancer cell lines. mdpi.comrsc.org A study focused on novel quinoxaline-3-propanamides identified compounds with significant cytotoxic activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. rsc.org Notably, some of these analogues demonstrated higher cytotoxicity and better selectivity for cancer cells over normal cells when compared to established drugs like doxorubicin (B1662922). rsc.org The mechanism for this anticancer effect is often linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway. rsc.orgekb.eg Inhibition of VEGFR-2 by these compounds can suppress tumor propagation. rsc.orgekb.eg

Another series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides showed a broad spectrum of antiproliferative activity against prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cell lines. mdpi.com One particular derivative exhibited efficacy comparable to doxorubicin, highlighting the potential of this chemical class. mdpi.com Further studies on quinoxaline (B1680401) derivatives have shown they can induce apoptosis in cancer cells, such as non-small-cell lung cancer cells, through mitochondrial-dependent pathways. nih.govnih.gov

Anti-inflammatory Activity: Beyond oncology, quinoxaline analogues have been investigated for their anti-inflammatory properties. nih.gov Novel synthetic lipoxin A4 mimetics containing a quinoxaline core were shown to be potent anti-inflammatory agents. nih.govnih.gov These compounds effectively attenuated inflammation by modulating the NF-κB signaling pathway, a key regulator of inflammatory responses. nih.govnih.gov The lead compound from this series, (R)-6, also activated the ALX/FPR2 receptor, an endogenous receptor involved in resolving inflammation, and demonstrated anti-inflammatory effects in murine models. nih.govnih.gov

The diverse preclinical data underscores the potential of quinoxaline-propanamide scaffolds in developing new treatments for a range of diseases.

Table 1: Preclinical Anticancer Activity of Selected Quinoxaline-Propanamide Analogues

Compound AnalogueTarget/Cell LineReported ActivityReference
Quinoxaline-3-propanamide (Compound 14)VEGFR-2IC50 = 0.076 µM (similar to Sorafenib) rsc.org
Quinoxaline-3-propanamide (Compound 14)MCF-7 (Breast Cancer)Highly cytotoxic, selective index = 23.87 rsc.org
Quinoxaline-3-propanamide (Compound 8)HCT-116 (Colon Cancer)Highly cytotoxic, selective index = 19.97 rsc.org
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)MCF-7 (Breast Cancer)IC50 = 6.93 ± 0.4 µM mdpi.com
N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide (Compound 6k)HCT-116 (Colon Cancer)IC50 = 9.46 ± 0.7 µM mdpi.com
Quinoxaline derivative (Compound 4b)SMMC-7721 (Hepatocellular Carcinoma)IC50 = 0.72 ± 0.09 µM nih.gov

Exploration of Synergistic Effects in Combination Preclinical Studies

A crucial area of modern pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. Certain quinoxaline derivatives have been shown to potentiate the in-vitro antiproliferative activity of existing anticancer drugs, particularly in multi-drug resistant cell lines. mdpi.com This suggests a potential synergistic relationship where the quinoxaline compound could re-sensitize resistant cancer cells to standard chemotherapy.

Future preclinical studies should systematically explore these synergistic effects. Combining this compound analogues with established cytotoxic agents or targeted therapies could reveal combinations that offer superior efficacy at lower doses, potentially reducing toxicity and overcoming resistance mechanisms. Such studies are critical for positioning these novel compounds within existing treatment paradigms.

Advancements in Synthetic Methodologies for Large-Scale Production

The translation of a promising compound from the laboratory to clinical application hinges on the ability to produce it efficiently and economically on a large scale. The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a method that often requires high temperatures and harsh acidic catalysts. nih.govmtieat.orgnih.gov

Recent advancements have focused on developing greener, more efficient, and scalable synthetic routes. nih.govrsc.org Key improvements include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times, often to just a few minutes, and can be performed without a solvent, reducing waste and cost. nih.govudayton.edu

Reusable Catalysts: The development of nano-catalysts, such as those based on silica (B1680970) or magnetic nanoparticles (e.g., Fe3O4@SiO2), allows for easy recovery and recycling of the catalyst. rsc.org This is a significant advantage for large-scale industrial processes. rsc.org Similarly, catalysts supported on materials like alumina (B75360) have been used for synthesis at room temperature with high yields. nih.govudayton.edu

One-Pot Syntheses: Procedures that combine multiple reaction steps into a single operation improve efficiency and reduce the need for purification of intermediates. nih.gov

Green Solvents: The use of more environmentally benign solvent systems, like deep eutectic solvents (DES), is being explored to make the synthesis more sustainable. researchgate.net

These modern methodologies offer pathways to gram-scale synthesis and beyond, making the large-scale production of quinoxaline-propanamide derivatives a feasible goal. researchgate.net

Table 2: Modern Synthetic Methods for Quinoxaline Derivatives

MethodologyCatalyst/ConditionsKey AdvantagesReference
Green ProtocolReusable magnetic nanoparticles (Fe3O4@SiO2)High yield, catalyst is easily recycled, environmentally friendly. rsc.org
Heterogeneous CatalysisAlumina-supported heteropolyoxometalatesHigh yields, mild room temperature conditions, recyclable catalyst. nih.govudayton.edu
Microwave-Assisted SynthesisSolvent-freeDrastically reduced reaction times, no solvent waste. nih.govudayton.edu
Ultrasound IrradiationCatalyst-free, acetic acidHigh reaction rates, excellent yields, simple operation. researchgate.net

Deepening Mechanistic Understanding through Advanced Biological Techniques

To optimize the therapeutic potential of this compound analogues, a deep understanding of their mechanism of action is essential. Researchers are employing a range of advanced techniques to move beyond simple efficacy readouts and elucidate the precise molecular interactions of these compounds.

Cell-Based Assays: Flow cytometry is a powerful tool used to analyze how these compounds affect the cell cycle and induce apoptosis. rsc.orgnih.gov Studies have shown that active quinoxaline-propanamides can cause cell cycle arrest and significantly increase the population of cells in the pre-G1 phase, which is indicative of apoptosis. rsc.org

Protein-Level Analysis: To understand the specific pathways involved, Western blotting is used to measure the expression levels of key regulatory proteins. nih.gov For example, the apoptotic mechanism of quinoxaline derivatives has been detailed by observing increased levels of pro-apoptotic proteins like p53 and BAX, activation of caspase-3, and decreased levels of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov

Structural Biology: X-ray crystallography has been instrumental in confirming the binding mode of quinoxaline-based inhibitors to their target kinases, revealing, for instance, a "DFG-out" inactive conformation that is characteristic of type II kinase inhibitors. nih.gov

Proteomics and Target Identification: A global chemical proteomics approach can generate a comprehensive drug-protein interaction profile, helping to identify both intended targets and potential off-targets, which can inform therapeutic indications and potential side effects. nih.gov For other quinoxaline analogues, specific molecular targets have been confirmed using cell lines engineered to express a receptor of interest and then measuring downstream signaling events, such as transient calcium flux. nih.gov

These advanced techniques provide a detailed picture of how these compounds function at a molecular level, guiding the rational design of more potent and selective future derivatives.

Design of Targeted Delivery Systems for Preclinical Applications

While many quinoxaline derivatives show high potency, a common challenge in drug development is achieving sufficient accumulation at the target site (e.g., a tumor) while minimizing exposure to healthy tissues. Targeted delivery systems offer a solution to this problem.

A recent study demonstrated the successful design of a targeted delivery system for a quinoxaline-based photothermal agent. nih.gov The agent was encapsulated within liposomes that were surface-modified with a cyclic Arg-Gly-Asp (cRGD) peptide. nih.gov This peptide specifically targets integrins that are often overexpressed on tumor cells and vasculature. Both in vitro and in vivo experiments confirmed that this targeted nanosystem led to enhanced accumulation in tumor tissue and more effective tumor growth inhibition upon light irradiation compared to the non-targeted version. nih.gov

Future research should focus on applying similar strategies to this compound and its analogues. Developing targeted nanoparticles, antibody-drug conjugates, or other advanced delivery vehicles could significantly improve their therapeutic index, making them safer and more effective for preclinical applications.

Broadening the Scope of Biological Screening for Quinoxaline-Propanamide Derivatives

The quinoxaline scaffold is remarkably versatile, with derivatives showing a wide range of pharmacological effects including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and even antipsychotic activities. nih.govmdpi.comnih.gov This proven diversity strongly suggests that novel derivatives, such as those in the quinoxaline-propanamide family, may possess undiscovered biological activities.

Therefore, a crucial future direction is to broaden the scope of biological screening for these compounds. Rather than focusing solely on a predicted target, new analogues should be tested against large, diverse panels of biological targets. This could include:

Screening against the NCI-60 panel of human cancer cell lines to identify patterns of activity and potential mechanisms. nih.gov

Testing against a wide range of viral and microbial pathogens, including drug-resistant strains. nih.gov

Assaying for activity against different classes of enzymes and receptors beyond kinases, such as G-protein-coupled receptors (GPCRs), as has been done for other quinoxaline mimetics. nih.gov

Evaluating effects on various inflammatory pathways by measuring a broad panel of cytokines. nih.gov

Such a broad-based screening approach maximizes the chances of discovering novel therapeutic applications for the quinoxaline-propanamide scaffold, potentially uncovering valuable lead compounds for a wide range of human diseases.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-[4-(quinoxalin-2-yl)phenyl]propanamide, and how can steric hindrance from the quinoxaline moiety be addressed?

  • Methodological Answer : The quinoxaline ring introduces steric hindrance during coupling reactions. Optimize reaction conditions by using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with bulky ligands (e.g., XPhos) to improve regioselectivity . Purification via column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 99:1) ensures high yield .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use tandem techniques:

  • NMR : Analyze aromatic protons (quinoxaline H: δ 8.5–9.0 ppm; phenyl H: δ 7.2–7.8 ppm) and propanamide NH (δ 6.5–7.0 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 350.1542 for C₁₉H₁₆N₃O) .
  • X-ray crystallography : Resolve spatial arrangement of the quinoxaline-phenyl-propanamide scaffold .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against kinase targets (e.g., CDK2) using fluorescence polarization assays. For antimicrobial activity, perform broth microdilution (MIC assays) against Bacillus subtilis (reference MIC: 1.95 µg/mL for structurally related propanamides) .

Advanced Research Questions

Q. How do substituents on the quinoxaline ring influence the compound’s binding affinity to kinase targets?

  • Methodological Answer : Perform SAR studies by introducing electron-withdrawing groups (e.g., Cl at position 5 of quinoxaline) to enhance π-π stacking with kinase active sites. Use molecular docking (AutoDock Vina) to compare binding energies (ΔG) of derivatives . Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters .

Q. How can contradictory data in enzyme inhibition assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer : Re-evaluate assay conditions:

  • Buffer pH : Adjust to physiological range (7.4) to mimic in vivo environments.
  • ATP concentration : Use near-Km ATP levels (e.g., 10 µM) to avoid false positives .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity .

Q. What computational strategies predict off-target interactions of this compound?

  • Methodological Answer :

  • Pharmacophore modeling : Map essential features (e.g., hydrogen-bond acceptors in quinoxaline) using Schrödinger’s Phase .
  • Machine learning : Train models on ChEMBL datasets to flag potential off-targets (e.g., GPCRs) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.